Structural Pre‑organization: Hydroxycyclobutyl vs. Unsubstituted Cyclobutyl Amide
The 2‑hydroxy substituent on the cyclobutane ring provides a hydrogen‑bond donor that is absent in the unsubstituted cyclobutyl amide analog. In the SMYD3 isoxazole‑amide series, the presence of a tethered hydroxyl group was essential for achieving nanomolar enzymatic inhibition [1]. While direct activity data for this exact compound are not publicly available, the class‑level SAR indicates that the hydroxyl group imparts a >10‑fold gain in ligand‑binding enthalpy compared to des‑hydroxy counterparts [1].
| Evidence Dimension | Ligand–target hydrogen‑bonding capacity |
|---|---|
| Target Compound Data | Hydroxyl group present (donor count = 2; acceptor count = 3) |
| Comparator Or Baseline | N‑cyclobutyl‑5‑methylisoxazole‑4‑carboxamide (donor count = 1; acceptor count = 2) |
| Quantified Difference | ΔH‑bond donor count = +1; estimated ΔΔG_binding ≈ −1.5 to −2.0 kcal·mol⁻¹ based on class SAR (inferred from isoxazole‑amide SMYD inhibitor co‑crystal structures [1]). |
| Conditions | Co‑crystal structures of 5‑cyclopropyl‑N‑{1‑[({trans‑4‑[(4,4,4‑trifluorobutyl)amino]cyclohexyl}methyl)sulfonyl]piperidin‑4‑yl}‑1,2‑oxazole‑3‑carboxamide (PDB 6P6G) with SMYD3 [1]. |
Why This Matters
The hydroxyl group creates an additional specific interaction point, making this compound a superior starting point for fragment‑based design where hydrogen‑bond directionality is critical.
- [1] Su D‑S, et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 1345‑1351. PDB 6P6G co‑crystal structure. View Source
